

Confirming SUV39H2 Knockdown by OTS186935: A Comparative Guide

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Compound of Interest

Compound Name: OTS186935

Cat. No.: B10819891

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For researchers and drug development professionals investigating the therapeutic potential of SUV39H2 inhibition, confirming target engagement and downstream effects of inhibitors like **OTS186935** is paramount. This guide provides a comparative overview of key experimental methods to validate the knockdown of SUV39H2 by **OTS186935**, complete with detailed protocols and supporting data.

Quantitative Data Summary

Effective validation of SUV39H2 inhibition by **OTS186935** relies on quantifiable data. The following tables summarize the inhibitory concentrations of **OTS186935** and its impact on the primary downstream epigenetic mark, H3K9 trimethylation.

Table 1: Inhibitory Potency of **OTS186935**

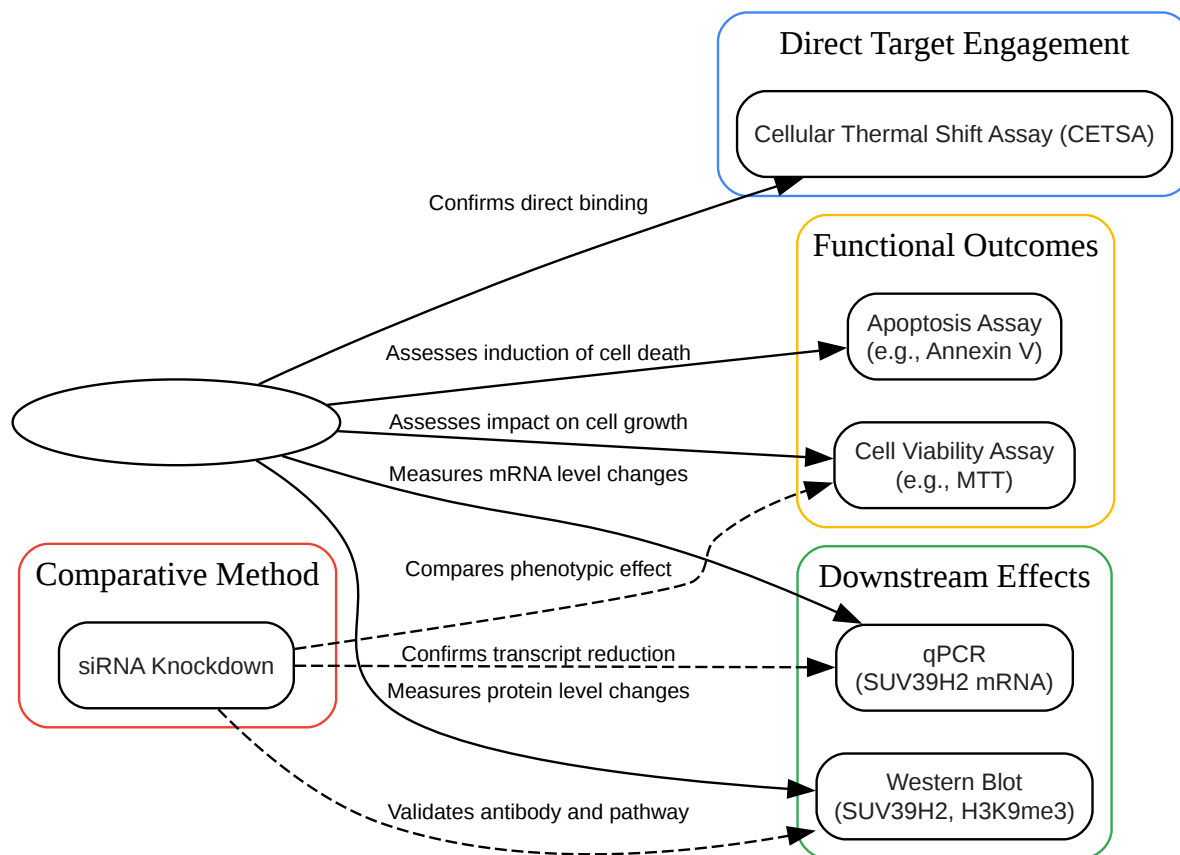
Parameter	Value	Cell Line(s)	Reference
Enzymatic IC50	6.49 nM	-	[1]
Cell Growth IC50	0.67 µM	A549	[1]
Cell Growth IC50	0.41 - 0.56 µM	MCF-7, SK-BR-3, ZR-75-1, T-47D, MDA-MB-231, BT-20	[1]

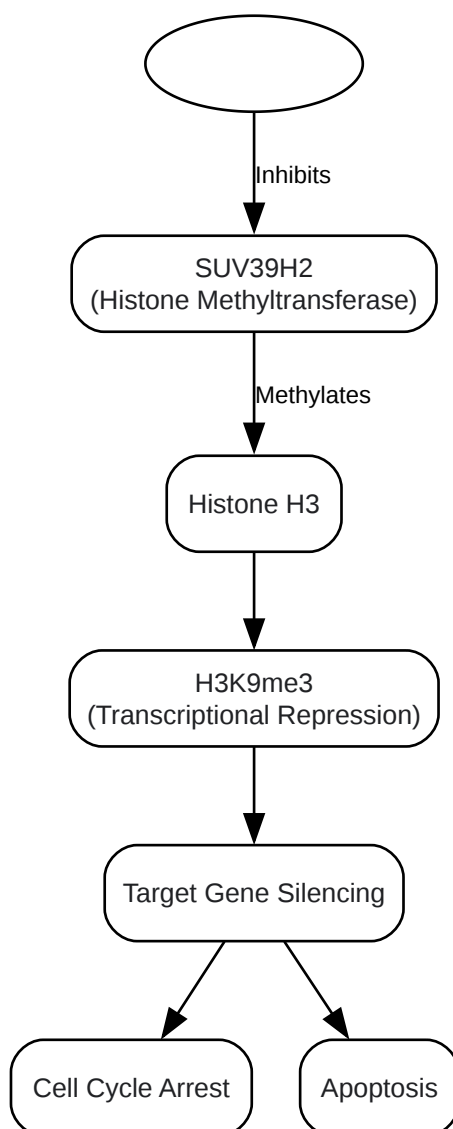
Table 2: Effect of **OTS186935** on H3K9me3 Levels

Treatment	Cell Line	Change in H3K9me3	Method	Reference
OTS193320 (precursor to OTS186935)	MDA-MB-231, BT-20	Dose-dependent decrease	Western Blot	[1]
OTS186935	A549 xenograft tumors	Attenuation	Western Blot	[1]
siSUV39H2	MDA-MB-231, BT-20	Attenuation	Western Blot	[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding the mechanism of action of **OTS186935**.





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References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

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